2,3-Oxiranedicarboxylic acid, disodium salt
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Overview
Description
2,3-Oxiranedicarboxylic acid, disodium salt is a chemical compound with the molecular formula C₄H₂Na₂O₅. It is a white to light yellow solid that is soluble in water and has good stability and heat resistance . This compound is primarily used as a functional polymer additive in various industries, including coatings, adhesives, textiles, and paper pulp .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Oxiranedicarboxylic acid, disodium salt is synthesized through an epoxidation reaction. The process involves reacting 2,3-ethylenedicarboxylic acid with a base to form the corresponding sodium salt. This is followed by appropriate heating and pressure treatment to induce polymerization, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale epoxidation and polymerization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and processed into a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Oxiranedicarboxylic acid, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxide ring in the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2,3-Oxiranedicarboxylic acid, disodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Oxiranedicarboxylic acid, disodium salt involves its ability to undergo nucleophilic attack due to the strained three-membered oxirane ring. This makes the carbon-oxygen bond susceptible to nucleophilic attack, leading to the formation of new carbon-oxygen bonds. The presence of two carboxylic acid groups introduces polarity and hydrogen bonding potential, influencing the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
- 2,3-Oxiranedicarboxylic acid homopolymer
- 2,3-Epoxysuccinic acid
- 2,3-Epoxysuccinic acid, dipotassium salt
- 2,3-Epoxysuccinic acid, monopotassium salt
Comparison: 2,3-Oxiranedicarboxylic acid, disodium salt is unique due to its specific combination of an epoxide ring and two carboxylic acid groups, which allows for versatile crosslinking and functionalization possibilities. This makes it particularly useful as a polymer additive in various industrial applications .
Properties
CAS No. |
36169-25-2 |
---|---|
Molecular Formula |
C4H2Na2O5 |
Molecular Weight |
176.03 g/mol |
IUPAC Name |
disodium;(2S,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;; |
InChI Key |
BOOBCDRJMPBXQP-BZMHZNRSSA-L |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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